



# Spectroscopic Profile of N-Cyclohexylbenzamide: A Technical Guide

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **N-Cyclohexylbenzamide** (CAS No: 1759-68-8), a molecule of interest in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

# **Molecular Structure and Properties**

• IUPAC Name: N-Cyclohexylbenzamide

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol [1]

Structure:



Image Source: PubChem CID 15657

# **Spectroscopic Data Summary**

The following sections provide a detailed summary of the NMR, IR, and MS data for **N-Cyclohexylbenzamide**, presented in tabular format for clarity and ease of comparison.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **N-Cyclohexylbenzamide** 



| Chemical Shift (δ)   | Multiplicity                  | Integration | Assignment                                       |
|--|-------------------------------|-------------|--|
| 7.77 – 7.69  | m                             | 2H          | Aromatic (ortho-<br>protons of benzoyl<br>group) |
| 7.45   | t, J = 7.3 Hz                 | 1H          | Aromatic (para-proton of benzoyl group)          |
| 7.38   | t, J = 7.4 Hz                 | 2H          | Aromatic (meta-<br>protons of benzoyl<br>group)  |
| 6.00   | S                             | 1H          | Amide N-H  |
| 3.94   | tdd, J = 11.8, 8.0, 4.0<br>Hz | 1H          | Cyclohexyl C-H<br>(methine adjacent to<br>N)     |
| 2.05 – 1.94  | m                             | 2H          | Cyclohexyl C-H <sub>2</sub>                      |
| 1.77 – 1.70  | m                             | 2H          | Cyclohexyl C-H₂                                  |
| 1.62   | dd, J = 9.2, 3.7 Hz           | 1H          | Cyclohexyl C-H₂                                  |
| 1.47 – 1.32  | m                             | 2H          | Cyclohexyl C-H₂                                  |
| 1.25 – 1.13  | m                             | 3H          | Cyclohexyl C-H <sub>2</sub>                      |
| Data sourced from a<br>400 MHz spectrum in<br>CDCl <sub>3</sub> .[1] |                               |             |  |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **N-Cyclohexylbenzamide** 



| Chemical Shift (δ) ppm  | Assignment                             |
|---|--|
| 166.62  | Carbonyl (C=O)                         |
| 135.04  | Aromatic (quaternary carbon)           |
| 131.18  | Aromatic C-H                           |
| 128.45  | Aromatic C-H                           |
| 126.78  | Aromatic C-H                           |
| 48.65   | Cyclohexyl C-H (methine adjacent to N) |
| 33.18   | Cyclohexyl C-H <sub>2</sub>            |
| 25.53   | Cyclohexyl C-H <sub>2</sub>            |
| 24.87   | Cyclohexyl C-H <sub>2</sub>            |
| Data sourced from a 75 MHz spectrum in CDCl <sub>3</sub> .[1] |  |

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for N-Cyclohexylbenzamide



| Wavenumber (cm <sup>−1</sup> )  | Vibration Type             | Functional Group       |
|---|----------------------------|------------------------|
| ~3300   | N-H Stretch                | Secondary Amide        |
| 3100-3000   | C-H Stretch                | Aromatic               |
| 2930-2850   | C-H Stretch                | Aliphatic (Cyclohexyl) |
| ~1635   | C=O Stretch (Amide I band) | Amide                  |
| ~1540   | N-H Bend (Amide II band)   | Amide                  |
| 1600, 1480  | C=C Stretch                | Aromatic Ring          |
| These are expected values based on typical amide spectra. The exact peak positions can vary based on the sample preparation |                            |                        |

### **Mass Spectrometry (MS)**

method (e.g., KBr pellet, thin

film).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI) for N-Cyclohexylbenzamide



| m/z  | Interpretation   |
|--|--|
| 203  | [M]+ <sup>-</sup> (Molecular Ion)  |
| 122  | [C <sub>6</sub> H <sub>5</sub> CONH <sub>2</sub> ] <sup>+*</sup> (Fragment from cleavage of N-Cyclohexyl bond) |
| 105  | $[C_6H_5CO]^+$ (Benzoyl cation, often the base peak)   |
| 77   | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)  |
| Data sourced from NIST Mass Spectrometry Data Center.[1] |  |

## **Experimental Protocols**

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexylbenzamide in ~0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set a spectral width of approximately 12 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
     Calibrate the spectrum to the residual solvent peak (CDCl<sub>3</sub> at 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:



- Acquire a proton-decoupled carbon spectrum.
- Set a spectral width of approximately 220 ppm.
- A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.
- Process the data similarly and reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

### **IR Spectroscopy Protocol**

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (~1-2 mg) of N-Cyclohexylbenzamide with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, data is collected over a range of 4000-400 cm<sup>-1</sup>.
  - The final spectrum is presented in terms of transmittance or absorbance.

#### **Mass Spectrometry Protocol**

- Sample Preparation: Prepare a dilute solution of N-Cyclohexylbenzamide in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).



- Data Acquisition (GC-MS):
  - Inject the sample into the GC, where it is vaporized and separated on a capillary column.
  - The separated compound enters the mass spectrometer's ion source.
  - Set the ionization energy to 70 eV for EI.
  - Scan a mass range appropriate for the compound (e.g., m/z 40-300).
  - The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

# **Synthesis and Analysis Workflow**

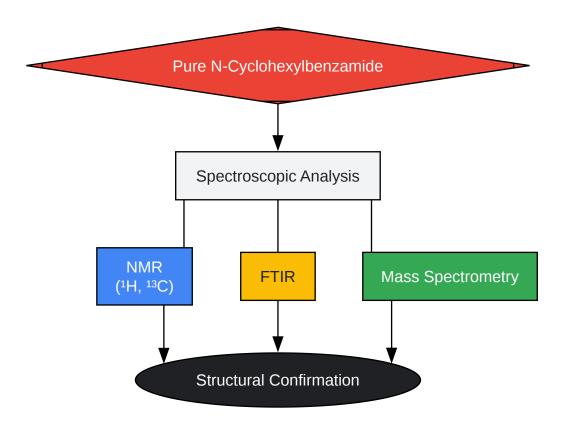
The logical flow from synthesis to spectroscopic characterization is a critical process in chemical research. The following diagrams illustrate this workflow.



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Caption: Synthesis workflow for **N-Cyclohexylbenzamide**.





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Caption: Spectroscopic analysis workflow for structural confirmation.

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#### References

- 1. N-Cyclohexylbenzamide | C13H17NO | CID 15657 PubChem [pubchem.ncbi.nlm.nih.gov]
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